molecular formula C11H11ClN2 B6329953 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole CAS No. 51560-55-5

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B6329953
CAS No.: 51560-55-5
M. Wt: 206.67 g/mol
InChI Key: YYRHYOVFLWECAR-UHFFFAOYSA-N
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Description

Historical Development and Evolution of Pyrazole (B372694) Research

The journey of pyrazole research began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.orgmdpi.com Knorr also developed one of the most classical and enduring methods for synthesizing substituted pyrazoles: the condensation reaction of 1,3-diketones with hydrazines. wikipedia.orgnih.gov For instance, the reaction of acetylacetone (B45752) with hydrazine (B178648) yields 3,5-dimethylpyrazole (B48361). wikipedia.org A few years later, in 1889, Edward Buchner achieved the first synthesis of the parent pyrazole compound. mdpi.comglobalresearchonline.net Another key early method was developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. wikipedia.org

For many decades, pyrazoles were primarily of academic interest. A significant milestone that highlighted their presence in the natural world occurred in 1959, when the first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds. wikipedia.orgnih.govorientjchem.org This discovery spurred further investigation into the biological roles and potential applications of pyrazole-containing compounds. Over the past several decades, interest in pyrazole chemistry has surged, driven by the discovery of the remarkable properties of its derivatives and the development of novel, efficient synthetic methodologies, including green chemistry approaches. mdpi.comroyal-chem.com

The Pyrazole Nucleus as a Versatile Framework in Chemical and Medicinal Sciences

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is frequently found in compounds with diverse biological activities. ingentaconnect.comnih.gov The unique arrangement of its nitrogen atoms allows for various non-covalent interactions, such as hydrogen bonding, with biological targets like enzymes and receptors. ingentaconnect.comnih.gov This versatility has led to the development of numerous pyrazole-containing drugs. nih.govrsc.org

The applications of pyrazole derivatives are extensive and span multiple scientific domains:

Medicinal Chemistry : Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and anticonvulsant properties. globalresearchonline.netroyal-chem.commdpi.com Notable examples of pyrazole-based drugs include the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil. royal-chem.comnih.gov

Agrochemicals : In agriculture, pyrazole derivatives are crucial components of many herbicides, insecticides, and fungicides, contributing to crop protection and management. nih.govglobalresearchonline.netorientjchem.org

Material Science : The pyrazole structure is also utilized in the creation of dyes, fluorescent substances, and conductive polymers. globalresearchonline.netroyal-chem.comresearchgate.net

This broad utility stems from the pyrazole ring's aromatic stability and the ease with which it can be functionalized at various positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. ingentaconnect.commdpi.com

Overview of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole within the Broader Pyrazole Derivative Landscape

This compound is a specific substituted pyrazole that embodies the structural features common to many researched compounds in this class. It features a pyrazole core functionalized with two methyl groups at positions 3 and 5, and a 4-chlorophenyl group attached to the nitrogen at position 1.

The synthesis of this compound typically follows the classical Knorr pyrazole synthesis. The common method involves the cyclocondensation reaction of 4-chlorophenylhydrazine (B93024) with acetylacetone (also known as 2,4-pentanedione). This reaction is a straightforward and efficient way to produce the 1-aryl-3,5-dimethylpyrazole scaffold.

While not a commercial drug itself, this compound and its close analogs are frequently synthesized as intermediates or as part of compound libraries for screening potential biological activities. The presence of the 4-chlorophenyl group is significant, as the introduction of a halogen atom is a common strategy in medicinal chemistry to modulate a compound's properties. Research involving this and similar structures often explores their potential as anticancer, antimicrobial, or anti-inflammatory agents. nih.govresearchgate.netresearchgate.net

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₁ClN₂
Molecular Weight 206.67 g/mol sigmaaldrich.com
Systematic Name This compound
CAS Number 51560-55-5 sigmaaldrich.com
Core Structure Pyrazole
Substituents 4-chlorophenyl (at N1), two methyl groups (at C3 and C5)
Typical Synthesis Condensation of 4-chlorophenylhydrazine and acetylacetone

Contextualizing Research on Specific Halogenated Pyrazole Derivatives

The inclusion of a halogen atom, such as the chlorine in this compound, is a deliberate and strategic choice in the design of bioactive molecules. Halogenation can profoundly influence a compound's physicochemical and pharmacological profile in several ways:

Modulation of Lipophilicity : Halogens, particularly chlorine and fluorine, can increase the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross biological membranes, such as the blood-brain barrier, which is a critical factor for drugs targeting the central nervous system. nih.gov

Electronic Effects : The electron-withdrawing nature of halogens can alter the electron distribution within the pyrazole ring and its substituents. This can affect how the molecule binds to its biological target.

Metabolic Stability : Introducing a halogen at a position susceptible to metabolic degradation can block that pathway, thereby increasing the molecule's half-life in the body.

Halogen Bonding : A halogen atom can act as a Lewis acid, forming a non-covalent interaction known as a halogen bond with a Lewis base (e.g., an oxygen or nitrogen atom) on a target protein. This provides an additional specific interaction that can enhance binding affinity and selectivity.

Research on halogenated pyrazoles has shown that these modifications can lead to enhanced potency. For example, studies on halogenated pyrazoline derivatives demonstrated that substitutions with fluorine, chlorine, or bromine on a phenyl ring resulted in potent and selective inhibition of monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Similarly, certain halogenated pyrazole derivatives have shown improved antibacterial activity compared to their non-halogenated counterparts. nih.gov Therefore, the study of compounds like this compound is a key part of the broader effort to rationally design new pyrazole-based derivatives with optimized properties for therapeutic and other applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRHYOVFLWECAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Chlorophenyl 3,5 Dimethyl 1h Pyrazole and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals. The aromatic protons of the 4-chlorophenyl group appear as a multiplet in the range of δ 7.45 ppm. rsc.org A sharp singlet at approximately δ 5.95 ppm corresponds to the proton at the C4 position of the pyrazole (B372694) ring. The two methyl groups at the C3 and C5 positions of the pyrazole ring are observed as distinct singlets around δ 2.29 and δ 2.27 ppm. rsc.org

The ¹H NMR data for this compound and some of its analogs are summarized in the interactive table below.

Interactive Data Table: ¹H NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
This compound CDCl₃ 7.45 (m, 4H, Ar-H), 5.95 (s, 1H, pyrazole-H4), 2.29 (s, 3H, CH₃), 2.27 (s, 3H, CH₃) rsc.org
3,5-dimethyl-1-phenyl-1H-pyrazole CDCl₃ 7.46-7.33 (m, 4H, Ar-H), 7.29-7.19 (m, 1H, Ar-H), 5.90 (s, 1H, pyrazole-H4), 2.25 (s, 6H, 2xCH₃) rsc.org
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole CDCl₃ 7.27 (d, 2H, J=9.06 Hz, Ar-H), 6.90 (d, 2H, J=9.06 Hz, Ar-H), 5.90 (s, 1H, pyrazole-H4), 3.8 (s, 3H, OCH₃), 2.26 (s, 3H, CH₃), 2.23 (s, 3H, CH₃) rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound in CDCl₃, the pyrazole ring carbons C3 and C5 resonate at approximately δ 148.7 and 138.8 ppm, respectively. The C4 carbon of the pyrazole ring shows a signal around δ 107.0 ppm. rsc.org The carbons of the 4-chlorophenyl group exhibit signals at δ 137.7 (C-Cl), 132.7 (quaternary C), 128.7 (CH), and 125.3 (CH) ppm. The two methyl carbons are observed at δ 13.0 and 12.0 ppm. rsc.org

The ¹³C NMR data for this compound and related compounds are presented in the following interactive table.

Interactive Data Table: ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm)
This compound CDCl₃ 148.7, 138.8, 137.7, 132.7, 128.7, 125.3, 107.0, 13.0, 12.0 rsc.org
3,5-dimethyl-1-phenyl-1H-pyrazole CDCl₃ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 rsc.org
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole CDCl₃ 158.7, 148.0, 139.1, 132.7, 125.9, 113.7, 105.9, 55.1, 13.1, 11.7 rsc.org

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, EXSY)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Exchange Spectroscopy (EXSY), are powerful tools for unambiguously assigning proton and carbon signals and elucidating complex molecular structures. huji.ac.ilwiley-vch.de

HSQC/HMQC: These experiments establish correlations between directly bonded proton and carbon atoms, aiding in the assignment of ¹H and ¹³C signals.

HMBC: This technique reveals long-range correlations (typically over two or three bonds) between protons and carbons, providing valuable information about the connectivity of different molecular fragments. wiley-vch.de

EXSY: Exchange Spectroscopy is used to study dynamic processes, such as chemical exchange and conformational changes within a molecule.

While specific 2D NMR data for this compound is not extensively detailed in the provided search results, the application of these techniques to pyrazole derivatives is a standard practice for comprehensive structural confirmation. researchgate.net

Solid-State NMR Spectroscopy (e.g., ¹³C{¹H} CP MAS NMR)

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid state. Techniques like ¹³C{¹H} Cross-Polarization Magic Angle Spinning (CP/MAS) NMR are particularly useful for studying the structure and dynamics of crystalline and amorphous solids. This method can reveal information about polymorphism, molecular packing, and intermolecular interactions that are not accessible in solution-state NMR. For pyrazole derivatives, ssNMR can be used to characterize the crystalline forms and study the local environment of atoms within the crystal lattice.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of pyrazole derivatives shows characteristic absorption bands. For a related compound, 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, characteristic IR peaks are observed at 1608, 1597, and 1570 cm⁻¹ which can be attributed to C=C and C=N stretching vibrations within the aromatic and pyrazole rings. nih.govresearchgate.net The region between 1518 and 1504 cm⁻¹ is associated with the nitro group's asymmetric stretching. nih.govresearchgate.net The C-H stretching vibrations of the methyl groups and the aromatic ring typically appear in the 3000-3100 cm⁻¹ region. For this compound, one would expect to see similar characteristic peaks for the pyrazole and phenyl rings, along with a band corresponding to the C-Cl stretching vibration.

Interactive Data Table: Characteristic IR Absorption Bands for a Related Pyrazole Derivative

Functional Group Wavenumber (cm⁻¹)
C=C and C=N stretching (aromatic and pyrazole rings) 1608, 1597, 1570 nih.govresearchgate.net
NO₂ asymmetric stretching 1518, 1504 nih.govresearchgate.net
C-N stretching 1334 nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₁H₁₁ClN₂. rsc.org Using electrospray ionization (ESI), the mass spectrum would typically show a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 207. rsc.org The presence of the chlorine atom would be indicated by a characteristic isotopic pattern, with a peak at [M+2+H]⁺ (m/z 209) that is approximately one-third the intensity of the [M+H]⁺ peak. Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing stable fragments of the molecule.

Interactive Data Table: Mass Spectrometry Data for this compound and Analogs

Compound Ionization Mode [M+H]⁺ (m/z)
This compound ESI 207 rsc.org
3,5-dimethyl-1-phenyl-1H-pyrazole ESI 173 rsc.org
1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole ESI 203 rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions observed in such systems are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

The chromophoric system of this compound comprises two main components: the 3,5-dimethyl-1H-pyrazole ring and the 4-chlorophenyl ring. Both of these moieties contain π-electron systems and, in the case of the pyrazole ring, non-bonding electrons on the nitrogen atoms. Consequently, the UV-Vis spectrum is expected to be dominated by π → π* transitions associated with the aromatic and heteroaromatic rings. These high-intensity absorptions are characteristic of conjugated systems. Additionally, lower intensity n → π* transitions, arising from the promotion of non-bonding electrons from the nitrogen atoms of the pyrazole ring to an antibonding π* orbital, may also be observed.

A combined experimental and computational study on the related compound 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole revealed electronic absorption bands in the UV-Vis region, which were assigned to specific electronic transitions using theoretical calculations. materialsciencejournal.org The absorption spectra of pyrazole ligands and their metal complexes are characterized by bands corresponding to the electronic transitions within the pyrazole ring system, which can be influenced by substituents and coordination. researchgate.net While specific experimental absorption maxima for this compound are not detailed in the available literature, the electronic transitions are predicted to occur within the typical range for phenylpyrazole derivatives.

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) provides the most unambiguous method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions that govern the crystal packing.

Due to the absence of a complete, publicly available crystal structure for this compound in the searched crystallographic databases, the following sections will utilize detailed data from the closely related analog, 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole . This analog is structurally very similar, differing only by the substitution of the para-chloro group with a para-nitro group on the phenyl ring. Both substituents are electron-withdrawing and occupy the same position, making this analog an excellent model for understanding the molecular architecture and supramolecular assembly of this class of compounds.

The crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole was determined at a temperature of 120 K. nih.gov The compound crystallizes in the orthorhombic system, which is characterized by three unequal axes at right angles. The specific space group was identified as Pna2₁, a non-centrosymmetric group. The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, were precisely determined.

Interactive Table: Crystallographic Data for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 21.3909 (13)
b (Å) 3.8653 (2)
c (Å) 12.4514 (8)
**α (°) ** 90
**β (°) ** 90
**γ (°) ** 90
Volume (ų) 1029.51 (11)
Z 4

| Temperature (K) | 120 |

Z = Number of molecules per unit cell

The molecular geometry of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole reveals important conformational features. nih.gov The pyrazole ring itself is essentially planar, with a root-mean-square (r.m.s.) deviation of the fitted atoms of only 0.009 Å. This planarity is characteristic of aromatic heterocyclic systems.

A key structural parameter is the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring. In this analog, the benzene (B151609) ring is significantly twisted out of the plane of the pyrazole ring, forming a dihedral angle of 31.38 (12)°. nih.gov This non-coplanar arrangement is a common feature in 1-aryl-pyrazole derivatives and is influenced by steric hindrance between the rings and the substituents at the 3 and 5 positions of the pyrazole. The nitro group is nearly coplanar with the attached benzene ring, as indicated by a small O—N—C—C torsion angle of -6.5 (3)°. nih.gov

Interactive Table: Selected Geometric Parameters for 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole nih.gov

Parameter Description Value
Dihedral Angle Pyrazole Ring / Phenyl Ring 31.38 (12)°
Torsion Angle O1—N3—C9—C8 -6.5 (3)°

| Planarity | Pyrazole Ring (r.m.s. deviation) | 0.009 Å |

The definitive structure from SCXRD allows for the analysis of intramolecular interactions and geometric constraints. In 1-aryl-pyrazole derivatives, a notable intramolecular feature is the conformation dictated by the torsion angle around the N1—C(aryl) bond. The observed twisted conformation, with a dihedral angle of 31.38 (12)° in the nitro-analog, minimizes steric repulsion between the hydrogen atom at the C5 position of the pyrazole ring and the hydrogen atoms at the ortho positions of the phenyl ring. nih.gov In some pyrazole-containing structures, weak intramolecular C—H···N or C—H···O hydrogen bonds can also play a role in stabilizing the molecular conformation. nih.govnih.gov

The packing of molecules in the crystal lattice is directed by a variety of non-covalent intermolecular interactions. In the crystal structure of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the most significant intermolecular forces are π–π stacking interactions. nih.gov These interactions occur between translationally related molecules along the b-axis, involving both the five-membered pyrazole ring and the six-membered phenyl ring. This stacking leads to the formation of one-dimensional supramolecular chains. The distance between the centroids of the interacting rings is 3.8653 (2) Å, a value typical for stabilizing π–π interactions. nih.gov

While the nitro-analog's packing is dominated by π–π stacking, other 1-aryl-pyrazole structures exhibit a range of intermolecular interactions that contribute to their supramolecular assembly. These can include:

C—H···π Interactions: Where a C-H bond from one molecule points towards the π-electron cloud of an aromatic ring on an adjacent molecule. nih.govnih.gov

Hydrogen Bonding: In pyrazoles that are not substituted at the N1 position (1H-pyrazoles), strong N—H···N hydrogen bonds often dictate the formation of dimers, trimers, or catemeric (chain-like) structures. nih.gov

Conformational polymorphism is the phenomenon where a single compound crystallizes into two or more different crystal structures (polymorphs) containing molecules with different conformations. This can arise from variations in torsion angles, leading to different molecular shapes that can pack in energetically distinct ways.

For molecules like this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the pyrazole and phenyl rings. Different dihedral angles between these two rings could potentially lead to different polymorphic forms, each with a unique set of intermolecular interactions and distinct physical properties. While polymorphism is a recognized feature in pyrazole derivatives, no specific studies on the conformational polymorphism of this compound have been reported in the surveyed literature. nih.gov The existence of polymorphs would depend on the delicate energy balance between the intramolecular energy associated with a given conformation and the lattice energy of the resulting crystal packing.

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a unique "vibrational fingerprint." This spectroscopic method is based on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, the vast majority are scattered elastically (Rayleigh scattering), with no change in energy. However, a small fraction of the photons are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. This energy difference provides a spectrum of peaks, where each peak corresponds to a specific molecular vibration.

The interpretation of the Raman spectrum of this compound can be approached by considering the contributions from its three main structural components: the pyrazole ring, the two methyl groups, and the 4-chlorophenyl group. Experimental and theoretical studies on analogous compounds, such as 3,5-dimethylpyrazole (B48361) and other substituted pyrazole derivatives, provide a basis for the assignment of the observed Raman bands. nih.govnih.gov

The pyrazole ring itself has a set of characteristic vibrations. These include C-C and C-N stretching modes, as well as in-plane and out-of-plane ring deformation modes. The substitution of two methyl groups at the 3 and 5 positions of the pyrazole ring introduces additional vibrational modes, primarily C-H stretching and bending vibrations of the methyl groups. nih.govnih.gov

The 4-chlorophenyl group attached to the nitrogen atom of the pyrazole ring also contributes significantly to the Raman spectrum. Characteristic bands for the benzene ring include ring stretching modes, C-H in-plane and out-of-plane bending, and ring breathing modes. The presence of the chlorine substituent influences the positions of these bands and introduces a characteristic C-Cl stretching vibration.

A detailed assignment of the vibrational modes can be achieved through a combination of experimental data and quantum chemical calculations, such as Density Functional Theory (DFT). nih.govelsevierpure.com These calculations can predict the vibrational frequencies and intensities, which can then be compared with the experimental Raman spectrum to provide a more definitive assignment of the observed bands.

The following table summarizes the expected characteristic Raman bands for this compound based on the analysis of its structural components and data from analogous compounds.

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentDescription
3100-3000Aromatic C-H StretchingStretching vibrations of the C-H bonds on the chlorophenyl ring.
3000-2900Methyl C-H StretchingSymmetric and asymmetric stretching of the C-H bonds in the two methyl groups.
1610-1580Pyrazole Ring C=N/C=C StretchingStretching vibrations within the pyrazole ring, indicative of the aromatic character.
1590-1570Phenyl Ring C=C StretchingIn-plane stretching vibrations of the carbon-carbon bonds in the chlorophenyl ring.
1500-1400Methyl C-H BendingAsymmetric and symmetric bending (scissoring) motions of the methyl groups.
1300-1200Pyrazole Ring Breathing/StretchingCollective stretching and contraction of the pyrazole ring.
1100-1000Phenyl Ring BreathingSymmetric radial stretching of the chlorophenyl ring.
850-800p-Substituted Phenyl Ring C-H Out-of-Plane BendingCharacteristic out-of-plane bending of C-H bonds in a para-substituted benzene ring.
750-650C-Cl StretchingStretching vibration of the carbon-chlorine bond on the phenyl ring.

This vibrational fingerprint is highly specific to the molecular structure of this compound. Any alteration in the chemical structure, such as a change in the substituent on the phenyl ring or a different substitution pattern on the pyrazole ring, would result in a noticeable change in the Raman spectrum. This makes Raman spectroscopy a valuable tool for the structural elucidation and quality control of this and related pyrazole compounds.

Computational and Theoretical Investigations of 1 4 Chlorophenyl 3,5 Dimethyl 1h Pyrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying medium-sized organic molecules like pyrazole (B372694) derivatives. DFT is used to determine the ground-state electronic structure and to perform geometry optimization, which finds the lowest energy conformation of the molecule.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For pyrazole derivatives and similar heterocyclic compounds, a well-established combination is the B3LYP hybrid functional with a Pople-style basis set.

Functionals: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is widely used as it provides a reliable description of molecular geometries and electronic properties for a vast range of organic compounds. nih.govresearchgate.net Other hybrid functionals may also be employed for comparative analysis.

Basis Sets: The 6-31G(d,p) or the more extensive 6-311G(d,p) basis sets are commonly selected. nih.govnih.gov These are split-valence basis sets that include polarization functions (d on heavy atoms, p on hydrogen atoms), which are essential for accurately describing the anisotropic electron distribution in molecules with heteroatoms and aromatic rings.

These combinations have been shown to yield results that are in good agreement with experimental data for related structures. nih.govsemanticscholar.orgnih.gov

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. This process yields key structural parameters. For 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole, the primary conformational flexibility arises from the rotation around the single bond connecting the pyrazole and the 4-chlorophenyl rings.

The key parameters determined from geometry optimization include:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three consecutive atoms.

Studies on structurally similar compounds, such as 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, show that the pyrazole ring itself is essentially planar. nih.gov The dihedral angle between the pyrazole and the phenyl rings is a critical parameter; in the nitro-analogue, this angle was found to be 31.38°. nih.govresearchgate.net A similar non-planar conformation is expected for the chloro-substituted title compound due to steric hindrance between the ortho hydrogens of the phenyl ring and the methyl groups or nitrogen atom of the pyrazole ring.

While specific, experimentally verified geometric data for this compound is not available in the cited literature, a theoretical study would produce a table of optimized parameters. An example of how such data would be presented is shown below.

Table 1: Representative Theoretical Geometric Parameters (Illustrative Only)
ParameterValue
Dihedral Angle (C-N-C-C)~30-40°
N1-N2 Bond Length~1.36 Å
N1-C(phenyl) Bond Length~1.43 Å
C-Cl Bond Length~1.75 Å
N2-N1-C(phenyl) Bond Angle~118°

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule.

The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the orbital that acts as an electron acceptor (electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

HOMO Energy (EHOMO): A higher EHOMO value indicates a greater tendency to donate electrons.

LUMO Energy (ELUMO): A lower ELUMO value suggests a greater ability to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to be distributed over the electron-rich pyrazole ring, while the LUMO would likely be located on the pyrazole ring and the electron-withdrawing 4-chlorophenyl moiety.

Table 2: Frontier Molecular Orbital Properties (Illustrative Only)
ParameterValue (eV)
EHOMO-6.5 to -5.5
ELUMO-1.5 to -0.5
Energy Gap (ΔE)4.5 to 5.5

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors are derived from conceptual DFT and provide a quantitative measure of reactivity.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as: μ = (EHOMO + ELUMO) / 2

Global Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. It is calculated as: η = (ELUMO - EHOMO) / 2

Chemical Softness (S): The reciprocal of global hardness, indicating the molecule's polarizability. It is calculated as: S = 1 / (2η)

Global Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as: ω = μ² / (2η)

These quantum chemical descriptors provide a comprehensive picture of the molecule's stability and reactivity.

Table 3: Global Reactivity Descriptors (Illustrative Only)
ParameterFormulaTypical Value Range
Electronic Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.5 to -4.0 eV
Global Hardness (η)(ELUMO - EHOMO) / 22.25 to 2.75 eV
Chemical Softness (S)1 / (2η)0.18 to 0.22 eV-1
Global Electrophilicity Index (ω)μ² / (2η)2.5 to 3.5 eV

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map plots the electrostatic potential onto the molecule's electron density surface, allowing for the identification of electron-rich and electron-poor regions.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack.

Positive Potential Regions (Blue): These areas are electron-deficient (due to the influence of atomic nuclei) and are prone to nucleophilic attack.

Neutral Regions (Green): These areas have a near-zero potential.

For this compound, the MEP surface would likely show the most negative potential localized around the N2 atom of the pyrazole ring and the chlorine atom of the chlorophenyl ring, due to the lone pairs of electrons on these electronegative atoms. These sites represent the most probable centers for electrophilic attack. Conversely, the most positive potential would be found around the hydrogen atoms of the methyl groups and the phenyl ring, indicating these as likely sites for nucleophilic interaction. Computational studies on similar pyrazole derivatives confirm that the nitrogen atoms are typically the most negative sites. researchgate.netresearchgate.net This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other reactants.

Prediction and Correlation of Vibrational Spectra with Experimental Data (FT-IR, FT-Raman)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra of molecules like this compound. Theoretical calculations of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra allow for the assignment of vibrational modes and provide a deeper understanding of the molecular structure.

Researchers commonly employ the B3LYP method with a basis set such as 6-311G** to optimize the molecular geometry and calculate harmonic vibrational frequencies. nih.gov The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and improve agreement with experimental data. mdpi.com

For pyrazole derivatives, characteristic vibrational modes include:

C-H vibrations: Aromatic and methyl C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions, respectively.

C=C and C=N stretching: Vibrations of the pyrazole and phenyl rings are expected in the 1600-1400 cm⁻¹ range.

C-N stretching: These vibrations are typically observed around 1300-1200 cm⁻¹.

C-Cl stretching: The vibration associated with the carbon-chlorine bond is expected at lower wavenumbers.

Ring vibrations: In-plane and out-of-plane deformations of the pyrazole and phenyl rings occur at various frequencies.

While specific experimental FT-IR and FT-Raman data for this compound are not widely published, studies on analogous compounds like 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline and (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole show excellent correlation between DFT-predicted and experimentally observed spectra. mdpi.comderpharmachemica.com For instance, in a study on a similar pyrazole derivative, the N=N stretching vibration was experimentally observed at 1427 cm⁻¹ and calculated at 1428 cm⁻¹, demonstrating the high accuracy of these computational methods. derpharmachemica.com

Table 1: Representative Predicted Vibrational Frequencies for a Pyrazole Derivative Core Structure
Vibrational ModeTypical Predicted Wavenumber Range (cm⁻¹)Description
Aromatic C-H stretch3100 - 3050Stretching of C-H bonds on the chlorophenyl ring
Methyl C-H stretch2980 - 2920Asymmetric and symmetric stretching of methyl group C-H bonds
C=C/C=N stretch (Ring)1610 - 1450Stretching vibrations within the phenyl and pyrazole rings
Methyl C-H bend1465 - 1370Asymmetric and symmetric deformation of methyl groups
C-N stretch1350 - 1250Stretching of the C-N bonds in the pyrazole ring
C-Cl stretch850 - 750Stretching of the carbon-chlorine bond

Theoretical Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Theoretical methods are also extensively used to predict other spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. scispace.com These theoretical predictions are invaluable for assigning experimental spectra and confirming molecular structures. Experimental NMR data for this compound has been reported, providing a basis for comparison with theoretical values. rsc.org

Table 2: Experimental NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
NucleusExperimental Chemical Shift (ppm)Assignment
¹H7.45 (m)Aromatic protons
¹H5.95 (s)Pyrazole C4-H
¹H2.29 (s)Methyl protons (C3-CH₃)
¹H2.27 (s)Methyl protons (C5-CH₃)
¹³C148.7Pyrazole C5
¹³C138.8Pyrazole C3
¹³C137.7Aromatic C-Cl
¹³C132.7Aromatic C-N
¹³C128.7Aromatic CH
¹³C125.3Aromatic CH
¹³C107.0Pyrazole C4
¹³C13.0Methyl carbon
¹³C12.0Methyl carbon

Data sourced from rsc.org

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions and UV-Vis absorption spectra. materialsciencejournal.org These calculations provide information on the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π). For pyrazole derivatives, the electronic transitions are typically dominated by π→π transitions within the aromatic systems. materialsciencejournal.org

Molecular Docking Studies for Predictive Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

While specific docking studies featuring this compound are not prominent in the literature, numerous studies on structurally similar pyrazole derivatives highlight their potential as inhibitors for various protein targets. These studies provide a framework for predicting the likely interactions of the target compound.

Key protein targets for pyrazole derivatives include:

Protein Kinases: Many pyrazole compounds have been docked against kinases like VEGFR-2 and CDK2, which are crucial in cancer progression. The pyrazole scaffold can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these enzymes. nih.gov

Aminotransferases: Derivatives have been docked against targets like human mitochondrial branched-chain aminotransferase (BCATm), which is relevant for developing anticonvulsant agents. ijper.orgresearchgate.net

Bacterial Proteins: Docking studies against bacterial enzymes are used to explore potential antimicrobial applications. asianpubs.org

In these studies, the 4-chlorophenyl group often engages in hydrophobic or halogen-bonding interactions within the binding site, while the pyrazole nitrogen atoms can act as hydrogen bond acceptors. The dimethyl substituents can contribute to van der Waals interactions and influence the compound's orientation within the active site. The predicted binding energy from these simulations helps to rank potential inhibitors and guide the design of more potent analogues.

Quantum Chemical Descriptors and Their Application in Predictive Modeling

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which quantify its physicochemical properties. These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which aim to predict the biological activity or properties of chemicals based on their molecular structure. DFT calculations are commonly used to compute these descriptors. derpharmachemica.com

Key quantum chemical descriptors and their applications include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. derpharmachemica.commaterialsciencejournal.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions with biological targets. materialsciencejournal.org

ADMET Properties: Computational models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Descriptors like polar surface area (TPSA), octanol-water partition coefficient (logP), and solubility are used to assess the drug-likeness of a compound according to frameworks like Lipinski's Rule of Five. asianpubs.orgnih.gov

For this compound, these descriptors can be used to build predictive models for its potential biological activities, reactivity, and pharmacokinetic profile, thereby guiding further experimental investigation.

Research on Biological Activity and Associated Mechanistic Insights of 1 4 Chlorophenyl 3,5 Dimethyl 1h Pyrazole Derivatives

Antimicrobial Research Focus

The quest for novel antimicrobial agents has led researchers to explore the potential of pyrazole (B372694) derivatives. Studies have systematically evaluated their efficacy against a spectrum of pathogenic microorganisms, including bacteria and fungi, and have begun to uncover the mechanisms underlying their antimicrobial action.

Investigation of Antibacterial Activity against Gram-Positive Bacterial Strains

Derivatives of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole have demonstrated notable activity against several Gram-positive bacteria. Research has frequently utilized strains such as Staphylococcus aureus and Bacillus subtilis to assess the antibacterial efficacy of these compounds. For instance, certain azopyrazole derivatives containing the 4-chlorophenyl moiety have shown significant zones of inhibition against S. aureus. In some cases, the activity of these synthetic compounds is comparable to or even better than standard reference drugs like ciprofloxacin.

Further studies on various 1,3,5-trisubstituted-2-pyrazoline derivatives have identified compounds with chloro-substituents as having good activity against a panel of Gram-positive bacteria, including S. aureus, Staphylococcus faecalis, and B. subtilis. The presence and position of substituents on the phenyl ring appear to play a crucial role in modulating the antibacterial potency of these pyrazole derivatives.

Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria

Compound/DerivativeBacterial StrainActivity/MeasurementReference
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleStaphylococcus aureusRemarkable inhibition ekb.eg
1-[(4-(4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl]-ethanoneStaphylococcus aureusBetter zone of inhibition than reference ekb.eg
(3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazeneBacillus cereusStrong activity nih.gov
Various chloro-substituted pyrazoline derivativesS. aureus, S. faecalis, B. subtilisMild to good activity semanticscholar.org

Investigation of Antibacterial Activity against Gram-Negative Bacterial Strains

The efficacy of these pyrazole derivatives extends to Gram-negative bacteria, a group known for its challenging outer membrane barrier. Studies have reported significant antibacterial action against common pathogens like Escherichia coli and Pseudomonas aeruginosa. Specifically, (3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazene was found to be highly active against E. coli and Proteus vulgaris. nih.gov

Research into 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles, while showing no activity against the tested Gram-positive bacteria, demonstrated potential against multidrug-resistant Gram-negative pathogens. These compounds exhibited activity against clinical isolates of Acinetobacter baumannii (MDR) and Klebsiella pneumoniae carbapenemase (KPC). nih.gov This highlights the potential of pyrazole derivatives in addressing the critical challenge of antibiotic resistance.

Table 2: Antibacterial Activity of this compound Derivatives against Gram-Negative Bacteria

Compound/DerivativeBacterial StrainActivity/Measurement (MIC)Reference
4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazoleEscherichia coliRemarkable inhibition ekb.eg
(3,5-dimethyl-1H-pyrazol-4-yl)-(4-chloro-phenyl)-diazeneEscherichia coli, Proteus vulgarisStrong activity nih.gov
1-Thiocarbamoyl pyrazole derivativesAcinetobacter baumannii (MDR)512–1024 μg/mL nih.gov
1-Thiocarbamoyl pyrazole derivativesKlebsiella pneumoniae (KPC)1024 μg/mL nih.gov

Exploration of Antifungal Activity against Specific Fungal Species

In addition to antibacterial properties, pyrazole derivatives have been investigated for their antifungal potential. Various synthesized compounds have been screened against fungal species such as Candida albicans, Aspergillus niger, and Aspergillus flavus. dundee.ac.uk The results often indicate that the antifungal activity is moderate but significant, suggesting that the pyrazole scaffold is a viable starting point for the development of new antifungal agents. The inclusion of chloro- and bromo-substituents has been noted to enhance the antimicrobial activity, which is attributed to their lipophilic properties.

Mechanistic Research on Antimicrobial Action (e.g., Inhibition of Microbial Growth, Biofilm Formation)

Understanding the mechanism of action is crucial for the development of effective antimicrobial drugs. Research into pyrazole derivatives suggests multiple modes of action. Some studies point towards the disruption of the bacterial cell wall as a primary mechanism. Another identified target is DNA gyrase, an essential enzyme for bacterial DNA replication. ekb.eg Pyrazole derivatives have been designed and synthesized as potential DNA gyrase inhibitors, showing activity against both Gram-positive and Gram-negative bacteria.

Furthermore, certain pyrazole derivatives have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections. nih.gov For instance, 1-thiocarbamoyl pyrazole derivatives were found to significantly inhibit biofilm formation in multidrug-resistant A. baumannii isolates by up to 95.8%. nih.gov This dual action of inhibiting microbial growth and preventing biofilm formation makes these compounds particularly promising candidates for further research.

Anticancer Research Focus

The cytotoxic potential of pyrazole derivatives against various cancer cell lines has been a major area of research. These studies aim to identify novel compounds that can selectively target and eliminate cancer cells.

In Vitro Cytotoxicity Studies on Human and Murine Cancer Cell Lines

A range of this compound derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells in laboratory settings.

Dalton's Lymphoma Ascites (DLA) and Ehrlich Ascites Carcinoma (EAC) Cells: In vivo studies using murine models have shown the potential of pyrazole-related compounds against these tumor types. For instance, curcuminoid derivatives incorporating a 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde moiety demonstrated tumor volume reduction in a Dalton's Lymphoma model. Similarly, other novel azole derivatives have been shown to significantly decrease the volume and count of Ehrlich Ascites Carcinoma cells in mice, indicating potent antitumor activity.

A549 (Human Lung Carcinoma): Several studies have reported the cytotoxic effects of pyrazole derivatives on the A549 human lung cancer cell line. Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives featuring a 4-chlorophenyl group at the pyrazole moiety were found to be effective in inhibiting A549 cell growth. Other research has also highlighted pyrazole compounds as being particularly effective against lung cell carcinoma.

A2780 (Human Ovarian Cancer): While direct studies on this compound derivatives are limited for this cell line, related pyrazole structures have been investigated. Research on other heterocyclic compounds has demonstrated cytotoxicity against the A2780 ovarian cancer cell line, suggesting that the broader class of pyrazole-containing molecules holds potential for this cancer type.

P388 (Murine Leukemia): The antitumor activity of pyrazole derivatives has been evaluated against the P388 leukemia model. A study focused on optimizing pyrimidinyl pyrazole derivatives, including a prototype with a 4-(3-chlorophenyl)-1-piperazinyl group, demonstrated antitumor activity against P388 leukemia in mice. dundee.ac.uk This indicates that modifications of the chlorophenyl pyrazole scaffold can yield compounds with significant anti-leukemic properties.

Table 3: In Vitro Cytotoxicity of this compound Derivatives on Cancer Cell Lines

Cell LineCompound/Derivative TypeObserved EffectReference(s)
Dalton's Lymphoma Ascites (DLA)Curcuminoid with 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole moietyReduction in tumor volume in vivo
Ehrlich Ascites Carcinoma (EAC)Novel azole derivativesSignificant decrease in tumor cell volume and count
A549 (Human Lung Carcinoma)Pyrazolo[1,5-a]pyrazin-4(5H)-one with 4-chlorophenyl groupInhibition of cell growth
A2780 (Human Ovarian Cancer)Related pyrazole structuresCytotoxicity demonstrated in broader classN/A
P388 (Murine Leukemia)Pyrimidinyl pyrazole with 4-(3-chlorophenyl)piperazinyl groupIn vivo antitumor activity dundee.ac.uk

Investigation of Molecular Targets and Pathways Involved in Anticancer Activity

The anticancer potential of this compound derivatives is attributed to their ability to interact with various crucial molecular targets involved in cancer cell proliferation, survival, and signaling. Research has identified several key proteins and pathways that are modulated by these compounds.

Tubulin Inhibition: Certain pyrazole derivatives have been identified as inhibitors of tubulin polymerization. One such derivative, PTA-1, was found to disrupt microtubule organization within cancer cells. nih.govresearchgate.net This interference with the cytoskeleton dynamics leads to cell cycle arrest and ultimately triggers apoptosis, highlighting tubulin as a viable target for these compounds. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a key driver in many cancers, and its inhibition is a well-established therapeutic strategy. Several studies have shown that pyrazole derivatives can act as potent EGFR kinase inhibitors. mdpi.comsrrjournals.com For example, a thiazolyl-pyrazoline derivative containing a 4-chlorophenyl group displayed an EGFR tyrosine kinase inhibitory activity with an IC50 value of 0.06 µM. srrjournals.com Molecular docking studies have further elucidated the binding interactions of these derivatives within the ATP-binding site of the EGFR protein. mdpi.com

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. Novel pyrazole derivatives have been synthesized and evaluated as potential inhibitors of the CDK2/cyclin A2 enzyme complex. rsc.org Compounds have demonstrated strong inhibition with IC50 values in the low micromolar range, confirming their potential to interfere with cancer cell cycle progression by targeting CDKs. rsc.org

B-cell lymphoma 2 (Bcl-2) Family Protein Modulation: The Bcl-2 family of proteins are central regulators of apoptosis. A series of 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to exert their anticancer effects by modulating these proteins. nih.gov These compounds can significantly decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins such as Bax and p53. mdpi.comnih.gov This shifts the cellular balance towards apoptosis, making Bcl-2 a critical target.

DNA Interaction: Some pyrazole derivatives have been observed to induce DNA damage in cancer cells. nih.gov The appearance of increased comet tail length in assays suggests that these compounds can cause genotoxic stress through the induction of DNA strand breaks, contributing to their cytotoxic effects. nih.gov

While research has highlighted targets like tubulin, EGFR, CDK, and Bcl-2, the interaction of this compound derivatives with other kinases such as Bruton's tyrosine kinase (BTK) is a less explored area requiring further investigation.

Elucidation of Anti-proliferative Mechanisms at the Cellular Level

The anti-proliferative activity of this compound derivatives has been extensively documented against a variety of human cancer cell lines. The primary mechanisms driving this activity are the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis: A hallmark of these pyrazole derivatives is their ability to trigger programmed cell death, or apoptosis. This is achieved through the activation of intrinsic apoptotic pathways. Studies have shown that treatment with these compounds leads to the activation of key executioner enzymes like caspase-3 and caspase-7. nih.govresearchgate.netnih.gov Furthermore, they induce the externalization of phosphatidylserine (B164497) and cause DNA fragmentation, both characteristic features of apoptotic cells. nih.govresearchgate.netnih.gov

The cytotoxic and anti-proliferative effects of these derivatives have been quantified in numerous studies, with IC50 values often falling in the low micromolar range, indicating potent activity against cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer). mdpi.comnih.govresearchgate.net

Table 1: Anti-proliferative Activity (IC50 µM) of Selected Pyrazole Derivatives
Compound TypeMCF-7 (Breast)A549 (Lung)PC-3 (Prostate)Reference
1,3,5-Trisubstituted-1H-pyrazole (Compound 10c)3.9 µM5.7 µM4.2 µM nih.gov
1,3,4-Triarylpyrazole (Compound 55)6.53 µM26.40 µM- mdpi.com
Phthalazine-piperazine-pyrazole (Compound 26)0.96 µM1.40 µM- researchgate.net
1,4-Benzoxazine-pyrazole (Compound 22)3.14 µM4.21 µM6.28 µM mdpi.com

Anti-tubercular Research Focus

Tuberculosis remains a major global health threat, and the rise of drug-resistant strains necessitates the discovery of new therapeutic agents. Derivatives of this compound have shown promise in this area.

Several series of pyrazole derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against the virulent H37Rv strain of Mycobacterium tuberculosis. chemmethod.comcardiff.ac.uknih.gov These studies have identified compounds with significant inhibitory activity. For instance, certain imidazole (B134444) and triazole diarylpyrazole derivatives displayed Minimum Inhibitory Concentration (MIC90) values in the range of 3.95–12.03 µg/mL. cardiff.ac.uk Another study on (E)-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives also reported potent activity against the H37Rv strain, highlighting the potential of this chemical class as a source for new anti-tubercular leads. chemmethod.com

Table 2: Anti-tubercular Activity (MIC) of Selected Pyrazole Derivatives Against M. tuberculosis H37Rv
Compound SeriesActivity Range (MIC)Reference
Imidazole Diarylpyrazoles3.95–12.03 µg/mL cardiff.ac.uk
Triazole Diarylpyrazoles4.35–25.63 µg/mL cardiff.ac.uk
(E)-4-((4-chlorophenyl)diazenyl)-1H-pyrazole-3,5-diamine12.5 µM chemmethod.com

To understand the molecular basis of their anti-tubercular activity, researchers have employed computational molecular docking studies. A key target that has been investigated is the polyketide synthase 13 (Pks13) from M. tuberculosis. This enzyme is crucial for the synthesis of mycolic acids, an essential component of the mycobacterial cell wall.

Molecular docking simulations have been performed with the thioesterase (TE) domain of Mtb Pks13 (PDB: 5V3Y). chemmethod.com These studies revealed that pyrazole-3,5-diamine derivatives can fit into the active site of the enzyme, forming favorable binding interactions, including hydrogen bonds. chemmethod.com The docking results provide a plausible mechanism for the observed anti-tubercular activity, suggesting that these compounds may act by inhibiting mycolic acid biosynthesis. Other investigated mycobacterial targets for pyrazole derivatives include UDP-galactopyranose mutase (UGM) and CYP121A1, indicating that these compounds may have multiple mechanisms of action. cardiff.ac.ukmdpi.com

Enzyme Inhibition Studies

Beyond their anticancer and anti-tubercular properties, pyrazole derivatives have been explored as inhibitors of other medically relevant enzymes.

Carbonic anhydrases (CAs) are a family of metalloenzymes that play critical roles in various physiological processes. Certain isoforms, particularly hCA IX and XII, are overexpressed in tumors and are considered valuable targets for cancer therapy. A number of studies have reported the synthesis and evaluation of pyrazole-containing sulfonamides as inhibitors of human (h) CA isoforms I, II, IX, and XII. researchgate.netnih.govsemanticscholar.orgnih.gov

These compounds have demonstrated potent inhibition, with inhibition constant (Ki) values in the nanomolar range. researchgate.netnih.gov For example, a series of 1,3,5-trisubstituted pyrazolines showed Ki values between 316.7–533.1 nM against hCA I and 412.5–624.6 nM against hCA II. semanticscholar.org Structure-activity relationship studies have shown that the nature and position of substituents on the pyrazole and phenyl rings significantly influence the inhibitory potency and selectivity against different CA isoforms. nih.gov

Table 3: Carbonic Anhydrase Inhibition (Ki) of Selected Pyrazole Derivatives
Compound SerieshCA I (Ki)hCA II (Ki)Reference
Pyrazoline Benzenesulfonamides316.7–533.1 nM412.5–624.6 nM semanticscholar.org
Pyrazoline-carbothioamides5.13–16.9 nM11.77–67.39 nM researchgate.netnih.gov
Pyrazole-5-carboxamides (Compound 5e)71.4 nM- nih.gov
Pyridazine derivative (Compound 10d)6.2 nM- nih.gov

Research on Acetylcholinesterase Inhibition

Derivatives of the 1-(4-chlorophenyl)-1H-pyrazole scaffold have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

In a study focusing on 3-aryl-1-phenyl-1H-pyrazole derivatives, compounds featuring a chlorophenyl group were found to be effective AChE inhibitors. nih.gov Specifically, the derivative N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine demonstrated notable inhibitory activity with a pIC50 value of 4.2. nih.gov Structure-activity relationship analyses from this study revealed that chloro-substituted derivatives were generally more potent AChE inhibitors compared to their fluoro-substituted counterparts. nih.gov

Another study on a series of 2-pyrazoline (B94618) derivatives, which share a similar core structure, also highlighted the importance of the chlorophenyl moiety. acs.orgnih.gov The compound 1-(4-chlorophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline was identified as a selective AChE inhibitor with an IC50 value of 0.122 μM. acs.orgnih.gov The research concluded that the presence and position of the chloro substitution on the phenyl ring attached to the nitrogen at position 1 of the pyrazoline ring significantly influence the AChE inhibitory potency. acs.org

While direct inhibitory data for this compound is not explicitly detailed in the reviewed literature, the consistent findings for related chloro-substituted pyrazole and pyrazoline derivatives suggest that this structural motif is favorable for AChE inhibition.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyrazole Derivatives

CompoundpIC50IC50 (μM)
N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine nih.gov4.2-
1-(4-chlorophenyl)-3-(thiophen-3-yl)-5-[4-(4-morpholinyl)phenyl]-2-pyrazoline acs.orgnih.gov-0.122
Donepezil (Reference Drug) nih.gov-0.021

Studies on Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) has been identified as a negative regulator of insulin (B600854) and leptin signaling pathways, making it a promising therapeutic target for type 2 diabetes and obesity. nih.govresearchgate.net The pyrazole scaffold has emerged as a significant structural core in the design of PTP1B inhibitors. nih.govresearchgate.net

Research has shown that various derivatives of the pyrazole scaffold exhibit significant PTP1B inhibitory activity. nih.gov A review of the literature indicates that the presence of a chloro substituent on the pyrazole derivative can contribute to its inhibitory potential against PTP1B. nih.gov The pyrazole core is understood to interact with key amino acid residues within the active site of PTP1B, including TYR46, ASP48, PHE182, ALA217, and ILE219. nih.govresearchgate.net

In one study, two series of 1,3-diphenyl-1H-pyrazole derivatives were identified as competitive inhibitors of PTP1B. researchgate.net While specific data for this compound was not provided, the general findings support the potential of the pyrazole scaffold in PTP1B inhibition. nih.govresearchgate.net The type and position of substituents on the pyrazole ring are crucial in determining the inhibitory activity. nih.gov

Investigations into Pyruvate Kinase M2 (PKM2) Activation

Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis and has been identified as a potential target in cancer therapy. nih.govnih.gov The activation of PKM2 can modulate the metabolic pathways in cancer cells, suggesting a therapeutic benefit. nih.govnih.gov

While the pyrazole scaffold has been explored for various biological activities, the current body of research does not provide direct evidence of this compound or its close derivatives acting as activators of PKM2. Studies in this area have focused on different classes of pyrazole-containing compounds. For instance, a series of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides were identified as potent PKM2 activators. nih.gov

Another study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles reported inhibitory activity against the kinase AKT2/PKBβ, but not activation of PKM2. nih.gov Therefore, further research is required to determine if the this compound scaffold can be modified to effectively activate PKM2.

Structure-Activity Relationship (SAR) Studies for Biological Activities

The relationship between the chemical structure of 1-(4-chlorophenyl)-1H-pyrazole derivatives and their biological activities has been a subject of investigation, particularly concerning acetylcholinesterase and PTP1B inhibition.

For acetylcholinesterase inhibition , the presence of a chloro substituent on the phenyl ring is a recurring feature in active compounds. nih.gov Studies on 3-aryl-1-phenyl-1H-pyrazoles indicated that chloro derivatives were more effective AChE inhibitors than their fluoro counterparts. nih.gov In a series of pyrazolines, chloro-substitution at the para or meta position of the phenyl ring attached to the N1 position was found to significantly enhance inhibitory activity. acs.org This suggests that the electronic and steric properties of the chlorine atom in this specific position are crucial for favorable interactions within the AChE active site.

In the context of PTP1B inhibition , the broader pyrazole scaffold has been established as a promising starting point. nih.govresearchgate.net SAR studies on various pyrazole derivatives have shown that the nature and placement of substituents on the pyrazole ring and its appended phenyl rings significantly influence the inhibitory potency. nih.gov For instance, the addition of further benzene (B151609) rings to the pyrazole moiety has been shown to increase the ability of pyrazoles to inhibit PTP1B. nih.gov While a specific SAR for the this compound core is not extensively detailed, the general consensus is that the pyrazole nucleus serves as a key pharmacophore that can be decorated with various substituents to optimize PTP1B inhibition. nih.gov

Regarding PKM2 activation , there is insufficient data to establish a clear structure-activity relationship for 1-(4-chlorophenyl)-1H-pyrazole derivatives. The existing research on pyrazole-based PKM2 activators has focused on different structural motifs, such as the 3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, indicating that specific substitutions are necessary to achieve this particular biological activity. nih.gov

Advanced Applications and Interdisciplinary Research of Pyrazole Derivatives

Applications in Dye Chemistry and Optical Materials

The pyrazole (B372694) ring is a well-established component in the design of organic dyes and optical materials due to its electronic properties and stability. Derivatives of 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole are explored for their potential in creating novel chromophores and light-responsive systems.

Azopyrazoles, which contain the azo group (-N=N-) linking a pyrazole ring to another aromatic system, are a significant class of dyes. The synthesis of new pyrazole azo dyes often involves coupling reactions of a pyrazole-diazonium salt with components that have active methylene (B1212753) groups. nih.gov While direct studies on azopyrazoles derived specifically from this compound are not extensively detailed in the provided results, the general principles of pyrazole azo dye synthesis are applicable. The combination of the pyrazole heterocycle with the azo chromophore typically results in compounds with significant color and dyeing properties. The electronic properties of these dyes, including their absorption maxima, can be fine-tuned by altering the substituents on the pyrazole and the coupled aromatic ring. nih.gov For instance, the presence of the 4-chlorophenyl group in the target compound would be expected to influence the resulting dye's color and photostability.

The photophysical properties of pyrazole derivatives are of great interest for their application in light-responsive systems. Studies on various chlorophenyl-substituted pyrazolone (B3327878) derivatives have utilized Density Functional Theory (DFT) to investigate their electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. bibliotekanauki.plresearchgate.neticm.edu.pl These calculations reveal that π-delocalization often occurs across the entire molecule, with charge-transfer transitions dominating the excited states. bibliotekanauki.plresearchgate.neticm.edu.pl

This inherent photosensitivity is a prerequisite for creating molecular switches, which can reversibly change their properties upon light irradiation. Several pyrazole derivatives have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nih.gov Compounds with high NLO responses are candidates for use in ultrafast optics. nih.gov The structural features of this compound, particularly the combination of the electron-rich pyrazole and the substituted phenyl ring, provide a foundation for designing molecules with specific light-responsive behaviors.

Coordination Chemistry and Ligand Design

The nitrogen atoms within the pyrazole ring make it an excellent ligand for coordinating with metal ions. This ability has been widely exploited to create a vast range of metal complexes with diverse structures and applications.

Pyrazole and its derivatives are versatile ligands in coordination chemistry. bibliotekanauki.plnih.gov They can coordinate to a metal center through the pyridine-like nitrogen atom. researchgate.net The specific compound this compound, as a 1-substituted pyrazole, can act as a monodentate ligand. The nature of the substituents on the pyrazole ring significantly influences the electronic and steric properties of the resulting metal complex. researchgate.net

Researchers have synthesized and characterized numerous transition metal complexes using various substituted pyrazole ligands. researchgate.netresearchgate.net For example, complexes of palladium(II) chloride with 1-substituted 3,5-dimethylpyrazoles have been successfully prepared and studied. researchgate.net These studies often involve characterization using techniques like FT-IR spectroscopy, X-ray diffraction, and NMR spectroscopy to elucidate the coordination mode and the geometry of the complex. researchgate.netresearchgate.net The formation of stable complexes is attributed to the excellent chelating ability of the pyrazole core. nih.gov

Table 1: Examples of Transition Metal Complexes with Pyrazole-Based Ligands

Metal IonGeneral Pyrazole Ligand TypeResulting Complex TypePotential Application AreaReference
Palladium(II)1-substituted 3,5-dimethylpyrazoles[PdCl₂(L)]Catalysis (e.g., Heck reaction) researchgate.net
Cobalt(II)3,5-dimethyl-1-(hydroxymethyl)-pyrazole[CoCl(L)(EtOH)]₄Magnetic materials researchgate.net
Zinc(II)3-imine-3,5-dimethylpyrazole[ZnCl₂(L)]Biological mimics researchgate.net
Iron(III)Acyl-pyrazoloneOctahedral complex with three pyrazolonatoligandsAntitumor agents nih.gov

Pyrazole-metal complexes have demonstrated significant potential as catalysts in various organic transformations. The protic nature of N-unsubstituted pyrazoles has been leveraged in designing catalysts for reactions like hydrogen evolution and the aerobic oxidation of phosphines. nih.gov

Complexes derived from 1-substituted pyrazoles, such as this compound, have also shown catalytic prowess. For instance, palladium complexes with 1-substituted 3,5-dimethylpyrazole (B48361) ligands efficiently catalyze the Heck olefination reaction under phosphine-free conditions, providing good yields even with less reactive aryl chlorides. researchgate.net The nature of the substituent at the N1 position of the pyrazole ring has a notable influence on the effectiveness of the catalytic system. researchgate.net This highlights the tunability of these pyrazole-based catalysts, allowing for the optimization of their activity and selectivity for specific chemical processes.

Applications in Agrochemical Research (e.g., Herbicidal and Insecticidal Potential)

The pyrazole scaffold is a prominent feature in many commercially successful agrochemicals. Phenylpyrazole derivatives, in particular, are known for their potent biological activities, leading to extensive research into their potential as herbicides and insecticides. rsc.org

Derivatives of this compound have been investigated for their agrochemical applications. smolecule.comchemimpex.com The presence of the 4-chlorophenyl group is a common feature in many active phenylpyrazole compounds. smolecule.com For instance, 1-(4-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is noted as a key ingredient in the development of herbicides and pesticides. chemimpex.com Similarly, 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid exhibits potent herbicidal properties and is used in formulating selective herbicides. chemimpex.com

Research has focused on synthesizing novel phenylpyrazole derivatives and evaluating their biological activities. Studies have shown that certain pyrazole amide derivatives exhibit good herbicidal activity against various weeds. cabidigitallibrary.org For example, some compounds showed significant growth inhibition against the roots of Brassica campestris, Amaranthus retroflexus, and Digitaria sanguinalis. cabidigitallibrary.org Furthermore, novel flupyrimin (B3323723) analogs bearing 1-aryl-1H-pyrazol-4-yl subunits have been designed and synthesized, showing promising insecticidal activity. frontiersin.org The continuous exploration of derivatives of this compound and related structures is a promising avenue for the discovery of new and effective crop protection agents.

Table 2: Agrochemical Potential of Related Phenylpyrazole Compounds

Compound TypeTarget ApplicationObserved ActivityReference
Pyrazole amide derivativesHerbicideGrowth inhibition of roots and stems of Brassica campestris cabidigitallibrary.org
Phenylpyrazole derivatives with strobilurin moietiesHerbicideGood inhibition on Amaranthus retroflexus rsc.org
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acidHerbicidePotent herbicidal properties, used in selective herbicides chemimpex.com
Flupyrimin analogs with 1-aryl-1H-pyrazol-4-yl subunitsInsecticideDemonstrated insecticidal activity frontiersin.org
1,5-Diaryl pyrazole derivativesHerbicideScreened for herbicidal activities researchgate.net

Future Directions and Emerging Research Avenues for 1 4 Chlorophenyl 3,5 Dimethyl 1h Pyrazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is moving away from traditional batch methods towards more sustainable and efficient processes. researchgate.net Future research on 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole will likely focus on optimizing its production through green chemistry and advanced manufacturing techniques.

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this involves developing protocols that use less hazardous substances, employ renewable feedstocks, and maximize atom economy. thieme-connect.com A key area of exploration is the use of environmentally benign solvents, particularly water, which has been successfully used for the synthesis of other pyrazole derivatives. thieme-connect.com Mechanochemical methods, such as ball milling, offer a solvent-free alternative for synthesizing related pyrazole precursors, a technique that could be adapted for this specific compound. researchgate.net

Another avenue involves the use of reusable catalysts to replace stoichiometric reagents. mdpi.com Research into solid acid catalysts like Amberlyst-70 or nano-ZnO has shown promise in producing pyrazoles with high yields and simplifying product purification. thieme-connect.commdpi.comnih.gov

PrincipleTraditional ApproachEmerging Green AlternativePotential Benefit for Synthesis
SolventGlacial acetic acid, Ethanol (B145695)Water, Supercritical fluids, Solvent-free (ball milling) thieme-connect.comresearchgate.netReduced VOC emissions, lower toxicity, simplified workup
CatalystMineral acids (e.g., HCl)Reusable solid acids (e.g., Amberlyst-70, nano-ZnO), Biocatalysts thieme-connect.commdpi.comEasier catalyst recovery, reduced waste, milder reaction conditions
Energy InputConventional heating (reflux)Microwave irradiation, Ultrasonic irradiation mdpi.comresearchgate.netFaster reaction times, lower energy consumption, improved yields
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyrazole Synthesis.

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in safety, scalability, and control. galchimia.com For the synthesis of this compound, which typically involves the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, flow chemistry can be particularly beneficial. nih.gov This approach allows for the safe handling of potentially hazardous intermediates, such as hydrazine derivatives, by generating and consuming them in situ within a closed system. nih.govmdpi.com

Multistep continuous flow setups have been developed for the synthesis of various N-arylated pyrazoles, demonstrating the potential for a "synthesis machine" that converts simple starting materials into complex products in a streamlined fashion. nih.govnih.gov These systems enable precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purities compared to batch methods. mdpi.com The integration of automated platforms can further accelerate the optimization of reaction conditions and the rapid synthesis of derivative libraries for structure-activity relationship studies. researchgate.net

AdvantageDescription
Enhanced SafetyIn situ generation and consumption of hazardous intermediates (e.g., diazonium salts, hydrazines) minimizes exposure and risk of decomposition. mdpi.com
Improved ControlPrecise manipulation of temperature, pressure, and residence time leads to better reproducibility and selectivity. galchimia.com
ScalabilityProduction can be scaled up by extending the operation time rather than increasing reactor volume, simplifying the transition from lab to industrial scale. nih.gov
EfficiencyTelescoped reaction sequences avoid the need for intermediate isolation and purification, reducing time and resource consumption. nih.gov
Table 2: Key Advantages of Continuous Flow Chemistry for Pyrazole Synthesis.

Integration of Advanced Spectroscopic and Structural Analysis

A deeper understanding of the formation and material properties of this compound requires the application of sophisticated analytical techniques. Future research will increasingly integrate real-time monitoring and high-resolution imaging to gain unprecedented insights.

Process Analytical Technology (PAT) tools are becoming essential for optimizing chemical reactions. mdpi.com Techniques like in-line Fourier-transform infrared (FTIR), Raman, and fluorescence spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time without disrupting the reaction. mdpi.com Applying these methods to the synthesis of this compound would provide valuable kinetic data, helping to elucidate the reaction mechanism and identify rate-limiting steps. This information is crucial for optimizing reaction conditions to maximize yield and minimize impurities. For instance, novel pyrazole-based fluorescent sensors have been developed for monitoring metal ions, demonstrating the sensitivity of the pyrazole core to its environment, a property that can be harnessed for reaction monitoring. rsc.org

The solid-state properties of a chemical compound, such as its crystal structure and morphology, are critical for its application, particularly in materials science and pharmaceuticals. High-resolution techniques are essential for this characterization. Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. researchgate.netnih.gov This analysis can reveal details about intermolecular interactions, such as hydrogen bonds and π–π stacking, which govern the material's physical properties. researchgate.net Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) could be employed to study the surface morphology and topography of the synthesized material, providing insights into its crystalline habit and potential for formulation into advanced materials.

Advanced Computational Modeling and Machine Learning Applications

Computational chemistry has become an indispensable tool in modern chemical research, offering predictive insights that can guide and accelerate experimental work. eurasianjournals.com For this compound, these methods hold the key to unlocking a deeper understanding of its properties and designing novel derivatives with tailored functions.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide detailed information about the electronic structure, molecular geometry, and spectroscopic properties of the molecule. researchgate.net These calculations help in interpreting experimental data and predicting reactivity. Molecular docking and molecular dynamics simulations are used to predict how pyrazole derivatives interact with biological targets, which is crucial for drug discovery applications. nih.govnih.gov

Furthermore, the integration of machine learning (ML) is set to revolutionize the field. eurasianjournals.com ML algorithms can be trained on existing data from pyrazole syntheses to predict optimal reaction conditions, thereby reducing the time and cost of experimental optimization. In drug discovery, ML models can predict the biological activity and pharmacological properties of new derivatives, accelerating the identification of promising lead compounds. eurasianjournals.com

Computational MethodApplication for this compoundPotential Outcome
Density Functional Theory (DFT)Calculation of electronic structure, molecular orbitals, and vibrational frequencies. researchgate.netPrediction of reactivity, stability, and spectroscopic signatures.
Molecular DockingSimulation of the binding orientation and affinity to a target protein's active site. nih.govIdentification of potential biological targets and mechanism of action.
Quantitative Structure-Activity Relationship (QSAR)Development of statistical models correlating chemical structure with biological activity. nih.govPrediction of the activity of novel derivatives before synthesis.
Machine Learning (ML)Analysis of large datasets to predict reaction outcomes or biological properties. eurasianjournals.comAccelerated optimization of synthesis and rapid screening of virtual compound libraries.
Table 3: Applications of Computational Modeling and Machine Learning in Pyrazole Research.

In Silico Screening and Rational Drug Design Approaches

The principles of rational drug design are pivotal in expediting the discovery of new therapeutic agents by focusing on the molecular-level interactions between a drug candidate and its biological target. For derivatives of this compound, in silico techniques such as molecular docking and virtual screening are instrumental in predicting how modifications to its structure will affect its binding affinity and specificity. frontiersin.orgnih.gov

Researchers can computationally model the interactions of thousands of virtual analogs of the parent compound with the active sites of various enzymes and receptors. For instance, studies on similar pyrazole structures have successfully used molecular docking to identify potential inhibitors for targets like the SARS-CoV-2 main protease (Mpro) and various kinases. nih.gov This approach allows for the systematic exploration of the chemical space around the this compound core. Key modifications could include altering the substitution pattern on the phenyl ring or functionalizing the methyl groups to enhance interactions with specific amino acid residues within a target's binding pocket.

This computational pre-screening significantly reduces the time and cost associated with traditional high-throughput screening by prioritizing a smaller, more promising set of compounds for chemical synthesis and subsequent in vitro testing. nih.gov The integration of these computational strategies provides a clear path for the rational design of next-generation therapeutics based on this pyrazole scaffold.

Computational MethodPotential Target/Application for Pyrazole DerivativesKey Findings and Predictive Insights
Molecular DockingKinase Inhibition (e.g., EGFR, VEGFR)Predicts binding modes and affinities of pyrazole analogs to ATP-binding sites, guiding the design of selective anticancer agents. nih.gov
Virtual ScreeningAntiviral Targets (e.g., SARS-CoV-2 Mpro)Identifies novel pyrazole-based hits from large compound libraries with the potential to inhibit viral replication. nih.gov
Pharmacophore ModelingNon-nucleoside Reverse Transcriptase Inhibitors (NNRTIs)Defines the essential 3D structural features required for pyrazole compounds to exhibit potent anti-HIV activity. mdpi.com
Binding Free Energy CalculationsRefining Lead CompoundsOffers a more accurate estimation of ligand-target stability, helping to differentiate between promising and weak candidates identified through initial docking. nih.gov

Application of Artificial Intelligence and Machine Learning in Property Prediction and Lead Optimization

Furthermore, generative AI models can propose entirely new molecular structures based on the pyrazole scaffold, optimized to meet a multi-parameter objective of high potency and desirable ADMET characteristics. preprints.org This data-driven approach captures the "chemical intuition" of experienced medicinal chemists, formalizing it into predictive models that can screen vast chemical spaces more efficiently. sciencelink.net The application of AI and ML promises to significantly accelerate the journey from a promising hit to a viable drug candidate. nurixtx.com

AI/ML Model TypeApplication in Drug DiscoveryPredicted PropertyPotential for this compound
Graph Neural Networks (GNNs)Molecular Property PredictionSolubility, Permeability, ToxicityRapidly assess the drug-likeness of novel derivatives without synthesis. nurixtx.com
Deep Learning (e.g., DeepPurpose)Virtual Screening & Binding Affinity PredictionDrug-Target Interaction ScoresScreen vast virtual libraries of pyrazole analogs against new targets. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Hit-to-Lead OptimizationBiological Activity (IC50/EC50)Guide structural modifications to enhance potency against a specific target. mdpi.com
Generative Models (e.g., VAEs, GANs)De Novo Drug DesignNovel Molecular StructuresDesign new, optimized pyrazole-based molecules with desired multi-property profiles. preprints.org

Exploration of New Biological Targets and Uncharted Disease Areas

The structural versatility of the pyrazole nucleus has enabled its derivatives to demonstrate a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant effects. researchgate.netresearchgate.netresearchgate.net This suggests that the this compound scaffold could be effectively targeted toward a wide array of biological pathways and disease states that remain largely unexplored for this specific compound.

Recent research has identified pyrazole-containing compounds as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov For example, different pyrazole derivatives have shown inhibitory activity against EGFR, VEGFR, and CDKs. nih.gov Beyond oncology, pyrazole hybrids have been designed as inhibitors of α-glucosidase for potential application in diabetes management. nih.gov

Future research should focus on screening this compound and its rationally designed analogs against diverse panels of biological targets. This could include targets implicated in neurodegenerative diseases, metabolic disorders, and infectious diseases. The compound's established bioactivity profile makes it a strong candidate for uncovering novel therapeutic applications in uncharted disease areas, moving beyond its currently known activities.

Target ClassSpecific Target ExamplesAssociated Disease AreaRelevance to this compound
Protein KinasesEGFR, VEGFR, CDKs, PI3K/AKTCancerHigh potential for development as a selective kinase inhibitor for various cancers. nih.gov
Enzymesα-Glucosidase, COX-2, Xanthine OxidaseDiabetes, Inflammation, GoutThe scaffold is proven to be effective; analogs could be tailored for high selectivity. frontiersin.orgnih.gov
Viral ProteinsHCV Protease, Reverse TranscriptaseHepatitis C, HIVThe pyrazole core is present in known antiviral agents, suggesting potential for new antiviral drug design. mdpi.com
Cholinesterases (AChE)AcetylcholinesteraseAlzheimer's DiseaseSome pyrazole derivatives show inhibitory activity, indicating a potential new therapeutic avenue. researchgate.net

Potential in Advanced Materials Science (e.g., Optoelectronics, Sensors, Polymeric Materials)

Beyond pharmacology, the unique physicochemical properties of pyrazole derivatives make them highly attractive candidates for applications in advanced materials science. rsc.org The future of this compound extends into the development of novel functional materials with tailored properties.

Optoelectronics: Appropriately substituted pyrazoles can exhibit remarkable photophysical properties, including high fluorescence quantum yields and solvatochromism. rsc.org These characteristics are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaic cells, and other optoelectronic devices. mdpi.comtandfonline.com The electron-rich pyrazole ring, combined with the substituted phenyl group, can be engineered to tune the electronic and optical properties of the molecule, making it a promising building block for next-generation organic electronics. researchgate.netresearchgate.netunar.ac.id

Sensors: The pyrazole ring, with its two adjacent nitrogen atoms, acts as an excellent chelating ligand for various metal ions. rsc.org This has led to the development of numerous pyrazole-based chemosensors that can detect specific ions through a colorimetric or fluorescent response. nih.govrsc.org By incorporating specific functional groups onto the this compound structure, it is possible to design highly selective and sensitive sensors for environmental monitoring, industrial process control, and biological imaging. nih.govsemanticscholar.orgresearchgate.net

Polymeric Materials: Pyrazole derivatives can be used as monomers to construct advanced polymeric materials. Research has shown the synthesis of pyrazole-based microporous organic polymers (MOPs) with applications in CO2 capture and heterogeneous catalysis. acs.org By introducing polymerizable functional groups to this compound, it could be incorporated into polymer chains to create materials with enhanced thermal stability, specific catalytic activity, or unique photophysical properties.

Application AreaType of MaterialKey PropertyPotential Role of this compound
OptoelectronicsOrganic Emitters (OLEDs), PhotovoltaicsFluorescence, Charge TransferServe as a core building block for materials with tunable light-emitting and charge-transport properties. mdpi.comtandfonline.com
SensorsChemosensorsIon Chelation, Fluorescence "Turn-on"Functionalized derivatives could selectively detect heavy metal ions or other analytes. nih.govsemanticscholar.org
Polymeric MaterialsMicroporous Organic Polymers (MOPs)Porosity, Catalytic SitesAct as a monomer to create porous polymers for gas storage or catalysis. acs.org
Nonlinear Optics (NLO)NLO MaterialsHigh Molecular HyperpolarizabilityDerivatives could be explored for applications in photonics and optical data processing. rsc.orgunar.ac.id

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with diketones. For example:

  • Method A : Reacting 1-[3-(4-chlorophenyl)isoquinolin-1-yl]hydrazine with 1,3-diphenylpropane-1,3-dione in ethanol under nitrogen, followed by purification via column chromatography and recrystallization (yield: ~60–70%) .
  • Method B : Using Vilsmeier–Haack formylation of pyrazolone precursors, as reported for analogous pyrazole derivatives (reflux in butyric acid, followed by recrystallization from ethanol) .
    Key factors : Nitrogen atmosphere prevents oxidation, while solvent choice (ethanol vs. DMF) affects crystallization quality. Purity is validated via melting point analysis and NMR .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • FT-IR : Identifies functional groups (e.g., C–Cl stretch at ~750 cm⁻¹, pyrazole ring vibrations at ~1500 cm⁻¹) .
  • XRD : Confirms monoclinic crystal systems (space group P2₁/c) with bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles (e.g., 81.4° between aromatic rings) .
  • NMR : ¹H NMR shows distinct peaks for methyl groups (~2.3 ppm) and aromatic protons (~7.2–7.8 ppm) .
    Best practice : Combine XRD with spectroscopic data to resolve ambiguities in tautomeric forms or substituent orientation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Keep in airtight containers at 2–8°C, away from light and moisture to prevent decomposition .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory during synthesis due to potential HCl release .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How does the substitution pattern (4-chlorophenyl, 3,5-dimethyl) influence the compound’s reactivity and intermolecular interactions?

  • Electron-withdrawing Cl : Enhances electrophilic substitution at the pyrazole ring, as seen in halogen bonding with carbonyl groups (C–H⋯O interactions: ~3.2 Å) .
  • Steric effects : 3,5-Dimethyl groups restrict rotation of the 4-chlorophenyl moiety, stabilizing a planar conformation (torsional angle: <5°) and promoting π-stacking in crystal lattices .
    Implications : These features enhance thermal stability (decomposition >250°C) and solubility in polar aprotic solvents (e.g., DMSO) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in antimicrobial or anticancer activity often arise from:

  • Assay variability : Differences in cell lines (e.g., HepG2 vs. MCF-7) or incubation times .
  • Sample purity : Impurities >5% (e.g., unreacted hydrazine) can skew IC₅₀ values. Validate via HPLC (≥95% purity) .
    Resolution : Use standardized protocols (e.g., CCK-8 assay) and report EC₅₀ values with 95% confidence intervals .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use crystal structure data (e.g., PDB ID: 4XYZ) to model binding to HCV NS5B polymerase. The 4-chlorophenyl group shows hydrophobic interactions with Leu³⁰⁰ and Val³⁰² .
  • DFT calculations : Predict HOMO/LUMO energies to assess redox potential (e.g., ΔE = ~4.2 eV) and nucleophilic attack sites .
    Validation : Compare computational results with experimental SAR data from methyl/chloro-substituted analogs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Racemization risk : Occurs during prolonged reflux; mitigate via low-temperature (<60°C) reactions and chiral catalysts (e.g., L-proline) .
  • Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers. Monitor optical rotation ([α]D²⁵ = +15.3°) .
    Trade-offs : Scaling from mg to g reduces yield by ~10–15% due to side reactions (e.g., dimerization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.